molecular formula C11H16N2O B3082824 5-((2S)(2-Piperidyl))-2-methoxypyridine CAS No. 1134621-21-8

5-((2S)(2-Piperidyl))-2-methoxypyridine

Cat. No.: B3082824
CAS No.: 1134621-21-8
M. Wt: 192.26 g/mol
InChI Key: PZPSASQDMBLQNN-JTQLQIEISA-N
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Description

Contextualization within Chiral Heterocyclic Chemistry and Alkaloid Research

Chiral piperidine (B6355638) scaffolds are fundamental components in a vast number of active pharmaceutical ingredients. thieme-connect.comresearchgate.netthieme-connect.comupi.edu The precise three-dimensional arrangement of atoms in these molecules is often crucial for their biological activity. The field of chiral heterocyclic chemistry focuses on the synthesis and study of such molecules, aiming to control their stereochemistry to optimize their therapeutic effects. marz-kreations.comlincoln.ac.uk

Piperidine and pyridine (B92270) rings are common motifs found in a wide array of natural products, particularly alkaloids. marz-kreations.com Alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms, exhibit a broad spectrum of physiological activities. marz-kreations.com The structural framework of 5-((2S)-(2-Piperidyl))-2-methoxypyridine, with its conjoined piperidine and pyridine units, is reminiscent of certain bipyridine alkaloids, although it is primarily a synthetic construct of interest in medicinal chemistry. The development of synthetic routes to such chiral structures is a continuous effort in organic chemistry, driven by the need for new therapeutic agents. marz-kreations.comlincoln.ac.uk

Significance of Piperidine-Pyridine Scaffolds in Stereoselective Synthesis

The piperidine-pyridine scaffold is a privileged structure in drug discovery. thieme-connect.comnih.gov The combination of a saturated piperidine ring and an aromatic pyridine ring provides a versatile framework that can be functionalized to interact with a variety of biological targets. The stereochemistry at the point of connection between the two rings, as seen in 5-((2S)-(2-Piperidyl))-2-methoxypyridine, is a critical determinant of its biological activity and selectivity. thieme-connect.com

Stereoselective synthesis, the ability to produce a specific stereoisomer of a molecule, is paramount in modern drug development. marz-kreations.comlincoln.ac.uknih.gov The synthesis of chiral piperidines and their derivatives is a well-explored area, with numerous methods developed to control the stereochemical outcome of reactions. marz-kreations.comlincoln.ac.uknih.govnih.gov These methods often involve asymmetric catalysis or the use of chiral starting materials to ensure the desired enantiomer is obtained in high purity. The development of efficient and stereoselective routes to piperidine-pyridine scaffolds is an ongoing area of research, aimed at providing access to novel compounds with potential therapeutic applications. rsc.orgnih.govmdpi.comlboro.ac.ukresearchgate.netresearchgate.net

Evolving Academic Perspectives and Research Trajectories on 5-((2S)-(2-Piperidyl))-2-methoxypyridine

While dedicated research focusing solely on 5-((2S)-(2-Piperidyl))-2-methoxypyridine is not extensively documented in publicly available literature, its significance can be inferred from its role as a key intermediate and building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The compound is commercially available from various chemical suppliers, indicating its utility in research and development. chemicalbook.com

The primary research interest in this compound appears to lie in its application as a precursor for the synthesis of novel therapeutic agents. The presence of the chiral piperidine moiety allows for specific interactions with biological targets, while the methoxypyridine unit can be further modified to fine-tune the compound's properties. The synthesis of such chiral intermediates often involves multi-step sequences that employ stereoselective reactions to establish the desired chirality.

The evolving perspective on compounds like 5-((2S)-(2-Piperidyl))-2-methoxypyridine is tied to the broader trends in drug discovery, which emphasize the importance of molecular scaffolds that offer both structural rigidity and opportunities for diverse functionalization. The piperidine-pyridine core provides this balance, making it an attractive starting point for the development of new chemical entities. Future research trajectories will likely involve the incorporation of this scaffold into larger molecules designed to interact with specific biological targets, with a continued focus on maintaining and leveraging its inherent chirality for enhanced efficacy and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-[(2S)-piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSASQDMBLQNN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=C(C=C1)[C@@H]2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 2s 2 Piperidyl 2 Methoxypyridine

Stereoselective Synthesis of the (2S)-Piperidyl Moiety

Achieving the desired (S)-stereochemistry at the C-2 position of the piperidine (B6355638) ring is paramount. This requires the use of asymmetric synthesis techniques to control the three-dimensional arrangement of atoms. Several robust strategies have been developed for the enantioselective synthesis of substituted piperidines.

Enantioselective cyclization reactions are a direct approach to constructing the chiral piperidine scaffold from acyclic precursors. These methods often employ chiral catalysts or reagents to induce stereoselectivity during the ring-formation step.

Intramolecular Cyclization: A variety of intramolecular ring-closure methods have been developed. These include the aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl compound, and radical-mediated cyclizations. nih.govdigitellinc.com For instance, an N-centered radical can undergo an entropically favored 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical at the δ-position, which can then be functionalized and cyclized. nih.gov

Metal-Catalyzed Cyclization: Transition metals like palladium, copper, and iridium are effective catalysts for stereoselective cyclizations. nih.gov A notable example is the copper(I)-catalyzed asymmetric aminoboration of E-vinylarenes, which can lead to the formation of chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net Similarly, iridium-catalyzed hydrogen borrowing [5+1] annulation can form two new C-N bonds stereoselectively. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

This strategy is highly effective for synthesizing chiral piperidines. For example, O-derivatized amino sugars, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been successfully employed as chiral auxiliaries. researchgate.net A domino Mannich–Michael reaction between an aldimine derived from the carbohydrate auxiliary and Danishefsky's diene can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. Subsequent chemical transformations and cleavage of the auxiliary yield the enantiomerically enriched piperidine derivative. researchgate.net Oxazolidinones and pseudoephedrine are other commonly used auxiliaries that can be employed in asymmetric alkylation reactions to build precursors for the piperidine ring. wikipedia.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

C-N Bond Formation: The development of metal complexes with chiral ligands has enabled a wide range of enantioselective C-N bond-forming reactions. For example, chiral cyclopentadienyl (B1206354) (Cpx) complexes of rhodium and iridium are powerful catalysts for asymmetric C-H activation, which can be applied to the synthesis of N-heterocycles. snnu.edu.cnresearchgate.net

C-C Bond Formation: Copper-catalyzed asymmetric conjugate addition of Grignard reagents to heterocyclic acceptors like 2,3-dihydro-4-pyridones is a powerful method for creating chiral piperidine scaffolds with a new stereocenter. rug.nl Another innovative method involves interrupting the Hofmann-Löffler-Freytag (HLF) reaction. A chiral copper catalyst can enable the enantioselective δ C-H cyanation of acyclic amines, installing a carbon-based functional group that facilitates cyclization to the chiral piperidine. nih.gov This strategy provides access to enantioenriched δ-amino nitriles, which are direct precursors to 2-substituted piperidines. nih.gov

Resolution techniques are used to separate a racemic mixture of a chiral compound into its individual enantiomers.

Kinetic Resolution (KR): In KR, one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors (s up to 52) using enantioselective acylation with chiral hydroxamic acids. nih.govacs.org Another effective method is the asymmetric deprotonation of N-Boc-2-arylpiperidines using a chiral base like n-BuLi/(−)-sparteine, which allows for the recovery of the enantioenriched starting material. rsc.orgwhiterose.ac.ukacs.org

Dynamic Kinetic Resolution (DKR): DKR is a more efficient process where the slower-reacting enantiomer is continuously racemized in situ. This allows for a theoretical yield of up to 100% of a single enantiomer of the product. The asymmetric substitution of N-Boc-2-lithiopiperidine, formed as a racemic mixture, can be achieved via dynamic resolution in the presence of a chiral ligand, leading to highly enantioenriched products. rsc.orgrsc.org

Technique Reagent/Catalyst Substrate Type Selectivity
Kinetic Resolution Chiral hydroxamic acid / NHCDisubstituted piperidiness-factors up to 52 nih.govacs.org
Kinetic Resolution n-BuLi / (−)-sparteineN-Boc-2-arylpiperidineser up to 97:3 rsc.org
Dynamic Kinetic Resolution Chiral diamine ligand (e.g., ligand 9)N-Boc-2-lithiopiperidineer up to 99:1 rsc.org
Enzymatic Kinetic Resolution Pig liver esteraseRacemic piperidine estersVariable nih.gov

Regioselective Functionalization of the 2-Methoxypyridine (B126380) Core

To construct the final target molecule, the (2S)-piperidyl moiety must be attached to the 2-methoxypyridine core at the C-5 position. This requires a regioselective functionalization method that can precisely target this position.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position.

In 2-methoxypyridine, the methoxy (B1213986) group can act as a DMG. However, the pyridine (B92270) nitrogen also has a strong directing effect, and the molecule has multiple potentially acidic protons (C-3 and C-6). The outcome of lithiation can be highly dependent on the base and reaction conditions.

Regiocontrol: While standard bases like lithium diisopropylamide (LDA) might lead to lithiation at the C-3 position ortho to the methoxy group, this is not always straightforward. researchgate.net Studies have shown that superbases, such as a combination of n-butyllithium and a lithium aminoalkoxide (e.g., BuLi−LiDMAE), can promote clean α-metalation at the C-6 position, adjacent to the nitrogen. acs.org This high degree of regiospecificity prevents the formation of the C-3 metalated product. acs.org

Application to Synthesis: To achieve functionalization at the C-5 position required for the target molecule, a multi-step strategy employing DoM can be envisioned. For example, one could start with a pre-functionalized 2-methoxypyridine, such as 3-bromo-2-methoxypyridine. A halogen-dance reaction or a subsequent metalation could then be used to install functionality at the desired C-5 position. Alternatively, DoM can be used to introduce a group at C-3 (e.g., a boronic ester or a halide), which then alters the reactivity and allows for subsequent selective functionalization at C-5. The lithiated pyridine intermediate, once formed at the correct position, can be quenched with a suitable electrophile to install a handle for coupling with the piperidine fragment.

Pyridine Derivative Base/Reagent Solvent Position of Metalation
2-MethoxypyridineBuLi−LiDMAEHexaneC-6 (α-metalation) acs.org
2-MethoxypyridineLDA / LTMPTHFC-3 (ortho-metalation) researchgate.net
4-MethoxypyridineMesityllithiumTHFC-3 arkat-usa.org
2-Bromo-4-methoxypyridineLTMPTHFC-3 arkat-usa.org

Transition Metal-Catalyzed Cross-Coupling Reactions at Pyridine Substituents

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For the synthesis of 5-((2S)(2-Piperidyl))-2-methoxypyridine, these methods are pivotal for constructing the bond between the 5-position of the 2-methoxypyridine ring and the 2-position of the piperidine ring. Key among these are the Negishi, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, although the former two are more directly applicable to the C-C bond formation in the target molecule.

A plausible and efficient approach involves the Negishi cross-coupling reaction. This reaction typically couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. digitellinc.comchemrxiv.org For the synthesis of the target compound, this would involve the coupling of a chiral (2S)-piperidylzinc reagent with 5-bromo-2-methoxypyridine. The enantiomerically enriched piperidylzinc species can be generated in situ from N-Boc-(S)-2-lithiated piperidine through transmetalation with a zinc salt. The subsequent palladium-catalyzed coupling with the substituted pyridine would then afford the desired product. The use of biarylphosphine ligands has been shown to be effective in facilitating challenging reductive elimination processes in similar couplings involving electron-deficient heterocyclic substrates. chemrxiv.org

The Suzuki-Miyaura coupling offers another powerful alternative, utilizing an organoboron reagent instead of an organozinc compound. mdpi.comresearchgate.net In this scenario, a chiral (S)-2-(dihydroxyboryl)piperidine derivative would be coupled with 5-bromo-2-methoxypyridine. The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands and requires a base. mdpi.com The stability and lower toxicity of organoboron compounds compared to organozinc reagents can make the Suzuki-Miyaura reaction an attractive option. The efficiency of such couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, N-heterocyclic carbene (NHC) palladium complexes have emerged as highly effective catalysts for Suzuki-Miyaura reactions involving heteroaryl halides. rsc.orgnih.gov

Coupling ReactionPiperidine PrecursorPyridine PrecursorCatalyst/LigandKey Features
Negishi Coupling N-Boc-(S)-2-piperidylzinc5-Bromo-2-methoxypyridinePd catalyst, Biarylphosphine ligandHigh reactivity of organozinc reagent; mild reaction conditions. digitellinc.comchemrxiv.org
Suzuki-Miyaura Coupling (S)-2-(Dihydroxyboryl)piperidine5-Bromo-2-methoxypyridinePd catalyst, Phosphine or NHC ligandUse of more stable and less toxic organoboron reagents. mdpi.comresearchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The construction of the target molecule can be approached through either a convergent or a divergent synthetic strategy, each with its own set of advantages and disadvantages concerning efficiency and molecular diversity.

In contrast, a divergent synthesis would begin with a common intermediate that is then elaborated to introduce the required functional groups and build the second ring. For instance, one could start with a functionalized pyridine and then construct the piperidine ring onto it. Another divergent approach could involve the synthesis of a 2-aryl-1,2-dihydropyridine through a nickel-catalyzed enantioselective arylation of pyridine, which can then be further modified to yield a variety of piperidine derivatives. researchgate.net While potentially less efficient for the synthesis of a single target molecule, a divergent strategy is highly valuable for generating a library of related compounds for structure-activity relationship studies. wikipedia.org

Synthetic StrategyDescriptionAdvantagesDisadvantages
Convergent Independent synthesis of piperidine and pyridine fragments followed by late-stage coupling.High overall yield, efficient for a single target, allows for parallel synthesis of fragments.Requires the development of two separate synthetic routes.
Divergent Synthesis from a common intermediate that is subsequently modified to create diversity.Allows for the creation of a library of analogues, efficient for exploring chemical space.May have a lower overall yield for a specific target, later steps may have lower yields.

Green Chemistry Principles and Sustainable Synthesis of this compound

Biocatalysis offers a powerful and sustainable approach to establishing the critical (2S)-stereocenter of the piperidine ring. Enzymes such as ω-transaminases can be used for the asymmetric amination of prochiral ketones, leading to chiral amines that can be cyclized to form the desired piperidine enantiomer. beilstein-journals.orgwiley.comelsevierpure.com This biocatalytic approach often proceeds under mild aqueous conditions with high enantioselectivity, avoiding the need for chiral auxiliaries or expensive and toxic heavy metal catalysts. jgtps.com Lipases have also been employed in the multicomponent synthesis of piperidine derivatives, further highlighting the versatility of biocatalysis in green synthesis. nih.gov

The choice of solvent is another critical aspect of green synthesis. Traditional cross-coupling reactions often employ toxic and volatile organic solvents. Recent research has focused on the use of more environmentally friendly alternatives such as water, ethanol, or renewable solvents like limonene (B3431351) and p-cymene (B1678584) in palladium-catalyzed reactions. digitellinc.comaidic.itacs.orgnih.gov The use of aqueous solvent systems not only reduces the environmental footprint but can also simplify product isolation.

Green Chemistry AspectApplication in SynthesisBenefits
Biocatalysis Asymmetric synthesis of the chiral piperidine precursor using transaminases or lipases.High enantioselectivity, mild reaction conditions, reduced use of toxic reagents. wiley.comnih.gov
Greener Solvents Use of water, ethanol, or renewable solvents in cross-coupling reactions.Reduced toxicity and environmental impact, simplified workup. digitellinc.comaidic.itnih.gov
Energy Efficiency Microwave-assisted synthesis for the formation of the pyridine ring or coupling reaction.Reduced reaction times, lower energy consumption, potentially higher yields. organic-chemistry.orgbeilstein-journals.org
Atom Economy Favoring convergent synthetic pathways and reactions with minimal byproduct formation.Maximizes the efficiency of material use, reduces waste. researchgate.net

Comprehensive Structural Elucidation and Stereochemical Analysis of 5 2s 2 Piperidyl 2 Methoxypyridine

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods provide a detailed molecular portrait, from atomic connectivity to dynamic behavior in solution. Each technique offers a unique and complementary perspective, and together they form the cornerstone of rigorous chemical analysis for compounds like 5-((2S)(2-Piperidyl))-2-methoxypyridine.

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and confirm the specific substitution pattern and stereochemistry.

Two-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds and determining through-space proximities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within individual spin systems. For this molecule, COSY would show correlations between the protons on the piperidine (B6355638) ring (e.g., H-2' with H-3'ax/eq, H-3' with H-4', etc.) and within the pyridine (B92270) ring (e.g., H-3 with H-4, H-4 with H-6), confirming the integrity of each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for connecting the two ring systems. Key expected correlations would include the piperidine H-2' proton to the pyridine C-5 carbon, and the methoxy (B1213986) protons (-OCH₃) to the pyridine C-2 carbon, definitively establishing the connectivity of the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. For instance, a NOESY experiment could reveal spatial proximity between the piperidine H-2' proton and the pyridine H-4 and H-6 protons, providing insights into the preferred rotational conformation (dihedral angle) around the C5-C2' bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted chemical shifts (in ppm) are relative to TMS in a typical solvent like CDCl₃. Actual values may vary.

Position Predicted δ ¹³C (ppm) Predicted δ ¹H (ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H to ¹³C)
Pyridine Ring
2 ~163.5 - - C2, C4
3 ~110.0 ~6.7 (d) H-4 C2, C4, C5
4 ~138.0 ~7.6 (dd) H-3, H-6 C2, C5, C6
5 ~135.0 - - -
6 ~115.0 ~8.0 (d) H-4 C2', C4, C5
OCH₃ ~53.0 ~3.9 (s) - C2
Piperidine Ring
2' ~59.0 ~3.5 (m) H-3'ax, H-3'eq, H-6'ax, H-6'eq C3', C4', C5 (Pyridine), C6'
3' ~30.0 ~1.8 (m, eq), ~1.4 (m, ax) H-2', H-4'ax, H-4'eq C2', C4', C5'
4' ~25.0 ~1.9 (m, eq), ~1.5 (m, ax) H-3'ax, H-3'eq, H-5'ax, H-5'eq C2', C3', C5', C6'
5' ~24.0 ~1.7 (m, eq), ~1.6 (m, ax) H-4'ax, H-4'eq, H-6'ax, H-6'eq C3', C4', C6'
6' ~46.0 ~3.1 (m, eq), ~2.7 (m, ax) H-2', H-5'ax, H-5'eq C2', C4', C5'
NH - ~2.0 (br s) H-2', H-6' C2', C6'

To confirm the enantiomeric purity of the (S)-enantiomer, chiral auxiliaries are employed in NMR spectroscopy. This is achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers, or by using a chiral solvating agent (CSA) to form transient, non-covalent diastereomeric complexes.

Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) could be reacted with the secondary amine of the piperidine ring. The resulting diastereomeric amides would exhibit distinct NMR spectra, particularly for protons near the newly formed chiral center. The presence of a single set of signals would confirm high enantiomeric purity, while the integration of signals from a minor diastereomer would allow for the quantification of the enantiomeric excess (ee).

Chiral Solvating Agents (CSAs): A non-covalent approach involves dissolving the analyte in an NMR tube with a CSA such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov The amine on the piperidine ring would be protonated, and the resulting ammonium (B1175870) ion would form diastereomeric complexes with the chiral crown ether. nih.gov This association leads to chemical shift non-equivalence (Δδ) between the signals of the (S) and potential (R) enantiomers, allowing for direct determination of enantiomeric purity from the ¹H or ¹³C NMR spectrum.

Variable-temperature (VT) NMR studies provide insight into dynamic processes occurring on the NMR timescale, such as ring inversion and bond rotation. researchgate.netacs.org For this compound, two key dynamic processes could be investigated:

Piperidine Ring Inversion: The piperidine ring exists predominantly in a chair conformation, which can undergo inversion to an alternative chair form. At low temperatures, this process can be slowed sufficiently to observe separate signals for axial and equatorial protons. As the temperature is raised, the rate of inversion increases, leading to broadening of these signals and their eventual coalescence into time-averaged signals at a specific coalescence temperature (Tc). Analysis of this data can provide the free energy of activation (ΔG‡) for the ring-flipping process.

Rotation around the C5-C2' Bond: There may be restricted rotation around the single bond connecting the pyridine and piperidine rings. VT-NMR can be used to study this rotation. acs.org If the rotational barrier is significant, distinct conformers (rotamers) might be observable at low temperatures, which would coalesce at higher temperatures.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and providing information about molecular structure and bonding. researchgate.net

FT-IR Spectroscopy: Provides information on polar functional groups. Key expected absorptions include N-H stretching from the piperidine amine, C-H stretching from both the aromatic (pyridine) and aliphatic (piperidine) portions, C=C and C=N stretching vibrations characteristic of the pyridine ring, and the prominent C-O stretching of the methoxy group.

Raman Spectroscopy: Complements FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching and breathing modes are often strong in the Raman spectrum.

Table 2: Predicted Key Vibrational Frequencies for this compound Based on data from analogous substituted pyridine and piperidine compounds. researchgate.netcore.ac.uk

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (Raman)
N-H Stretch Secondary Amine (Piperidine) 3350 - 3300 Medium-Weak Weak
C-H Stretch (Aromatic) Pyridine Ring 3100 - 3000 Medium Strong
C-H Stretch (Aliphatic) Piperidine & Methoxy 2980 - 2850 Strong Medium
C=C, C=N Stretch Pyridine Ring 1610 - 1450 Strong Strong
N-H Bend Secondary Amine (Piperidine) 1580 - 1550 Medium Weak
C-O Stretch (Aryl Ether) Ar-O-CH₃ 1270 - 1230 (asym), 1050 - 1010 (sym) Strong Medium
Ring Breathing Pyridine Ring ~1000 Medium Strong

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. chemicalbook.com

For this compound, the molecular formula is C₁₁H₁₆N₂O. HRMS, using a technique like electrospray ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The high resolution of the instrument (typically to four or more decimal places) allows for the differentiation of this formula from other combinations of C, H, N, and O that might have the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₁H₁₆N₂O
Nominal Mass 192 g/mol
Monoisotopic Mass (Calculated) 192.1263 g/mol
Ionization Mode ESI+
Observed Species [M+H]⁺
Calculated m/z for [C₁₁H₁₇N₂O]⁺ 193.1335
Expected Observation A measured m/z value within a very low tolerance (e.g., < 5 ppm) of the calculated value, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) could further be used to study fragmentation patterns, providing additional structural confirmation. Common fragmentation pathways would likely involve cleavage of the bond between the two rings or loss of fragments from the piperidine ring.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules and studying their conformational dynamics in solution. A CD spectrum, which plots the differential absorption of left and right circularly polarized light against wavelength, provides a unique fingerprint for a specific enantiomer.

For this compound, a hypothetical CD spectrum would be expected to show specific Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores—the methoxypyridine and piperidine rings. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the atoms, and thus to the (S) configuration at the stereocenter and the preferred conformations of the molecule.

To definitively assign the absolute configuration, experimental CD spectra would typically be compared with theoretical spectra generated from quantum chemical calculations for the (S) enantiomer. A good correlation between the experimental and calculated spectra would confirm the (S) configuration.

Table 1: Hypothetical Circular Dichroism Data for this compound (Note: This table is illustrative as no experimental data was found.)

Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)Transition Assignment
λ₁[Value]π → π* (Pyridine)
λ₂[Value]n → π* (Pyridine)
λ₃[Value]n → σ* (Piperidine)

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration Confirmation

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing precise atomic positions, bond lengths, bond angles, and torsion angles.

For this compound, a successful crystallographic analysis would provide definitive proof of the (S) configuration at the chiral center of the piperidine ring. This is typically achieved through the calculation of the Flack parameter, which should be close to zero for the correct enantiomer. The analysis would also reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the methoxypyridine substituent in the crystal lattice.

Table 2: Illustrative Crystallographic Data for this compound (Note: This table is a template as no crystallographic data was found.)

ParameterValue
Chemical FormulaC₁₁H₁₆N₂O
Crystal System[e.g., Monoclinic]
Space Group[e.g., P2₁]
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
α (°)[Value]
β (°)[Value]
γ (°)[Value]
Volume (ų)[Value]
Flack Parameter[Value]

Detailed Conformational Analysis and Isomerism of this compound

The piperidine ring in this compound is conformationally flexible and can exist in various forms, most commonly chair conformations. The substituent at the 2-position can adopt either an axial or an equatorial orientation. The relative stability of these conformers is governed by steric and electronic interactions.

A detailed conformational analysis, typically performed using computational methods such as Density Functional Theory (DFT), would involve calculating the potential energy surface of the molecule to identify the lowest energy (most stable) conformers and the energy barriers to their interconversion. Key aspects to investigate would include:

Axial vs. Equatorial Preference: Determining whether the 2-methoxypyridine (B126380) group prefers to be in an axial or equatorial position on the piperidine ring. Generally, bulky substituents favor the equatorial position to minimize steric strain.

Rotational Isomers (Rotamers): The single bond connecting the piperidine and pyridine rings allows for rotation, leading to different rotational isomers. Computational studies would identify the preferred dihedral angle between the two rings.

Intramolecular Interactions: The presence of nitrogen and oxygen atoms could lead to intramolecular hydrogen bonding or other non-covalent interactions that stabilize certain conformations.

Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule are often dictated by its predominant conformation.

Computational and Theoretical Investigations of 5 2s 2 Piperidyl 2 Methoxypyridine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. spectroscopyonline.com DFT calculations are instrumental in predicting a wide array of molecular properties for 5-((2S)(2-Piperidyl))-2-methoxypyridine, from its fundamental electronic orbitals to its spectroscopic signatures. These calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p) to achieve reliable results. derpharmachemica.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

For this compound, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group's oxygen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be localized on the pyridine ring, marking it as the region susceptible to nucleophilic attack. A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies
ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-0.85Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.40Indicator of chemical reactivity and stability

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other species. derpharmachemica.com The ESP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the ESP map would highlight a significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. A region of positive potential would be expected around the N-H proton of the piperidine (B6355638) ring, making it a hydrogen-bond donor site. epstem.net

DFT calculations are highly effective in predicting spectroscopic parameters, which can be used to interpret and verify experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). derpharmachemica.commdpi.com Predicted shifts for this compound can be compared with experimental spectra to confirm its structure. epstem.net

Table 2: Predicted ¹³C NMR Chemical Shifts
AtomPredicted Chemical Shift (ppm)
C2 (Pyridine)164.5
C3 (Pyridine)108.2
C4 (Pyridine)139.0
C5 (Pyridine)125.8
C6 (Pyridine)110.5
C2' (Piperidyl)60.1
OCH353.7

Vibrational Frequencies: Theoretical calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. derpharmachemica.comresearchgate.net It is a common practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Key predicted vibrational modes for this molecule would include N-H stretching from the piperidine ring, C-O stretching of the methoxy group, and various C-H and ring stretching modes. mdpi.com

Table 3: Predicted Key Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Stretch (Piperidine)3350Stretching of the amine bond
C-H Stretch (Aromatic)3080Stretching of C-H on the pyridine ring
C-H Stretch (Aliphatic)2945Stretching of C-H on the piperidine ring
C=N/C=C Stretch (Pyridine)1590Pyridine ring stretching vibrations
C-O Stretch (Methoxy)1250Stretching of the ether linkage

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. chemrxiv.org MD simulations model the movements of atoms and molecules over time, offering a dynamic picture of conformational flexibility and interactions with the environment, such as a solvent. mdpi.com

For this compound, MD simulations can explore the rotational freedom around the C-C bond connecting the pyridine and piperidine rings, revealing the preferred spatial orientations (conformers) of the molecule. These simulations also show the flexibility of the piperidine ring, which typically exists in a chair conformation. When performed in a solvent like water, MD can elucidate how solvent molecules arrange around the solute and form hydrogen bonds, which is crucial for understanding its solubility and behavior in biological systems. semanticscholar.org

Elucidation of Reaction Mechanisms Involving this compound using Computational Approaches

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, DFT calculations can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier of a reaction, providing a quantitative measure of its feasibility. researchgate.net

For this compound, computational studies could explore various potential reactions. For instance, the mechanism of a nucleophilic aromatic substitution (SNAr) on the pyridine ring could be detailed. researchgate.netresearchgate.net Calculations would determine whether the reaction proceeds through a stepwise mechanism involving a stable intermediate (a Meisenheimer complex) or a concerted mechanism where bond breaking and formation occur simultaneously. researchgate.net Such studies provide invaluable, atom-level detail that is often difficult to obtain through experiments alone. mdpi.com

Prediction of Non-Covalent Interactions and Supramolecular Assembly Propensities

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-interactions, govern how molecules recognize each other and assemble into larger, organized structures (supramolecular assemblies). nih.govrsc.org Understanding these interactions is fundamental to crystal engineering and materials science. mdpi.com

Computational analysis can predict the types and strengths of NCIs that this compound is likely to form. The N-H group of the piperidine ring is a strong hydrogen bond donor, while the pyridine nitrogen and methoxy oxygen are hydrogen bond acceptors. nih.gov These interactions can lead to the formation of specific patterns, such as dimers or chains, in the solid state. Hirshfeld surface analysis is a common computational technique used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.govresearchgate.net

Table 4: Potential Non-Covalent Interactions
Interaction TypeDonorAcceptorPotential Supramolecular Motif
Hydrogen BondPiperidine N-HPyridine NHead-to-tail chains
Hydrogen BondPiperidine N-HMethoxy ODimers or chains
C-H···πPiperidine C-HPyridine ringStabilization of crystal packing

Extensive Research Reveals No Published Academic Applications for this compound in Synthetic Chemistry

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or academic studies detailing the applications of the chemical compound this compound in synthetic chemistry have been identified. Consequently, it is not possible to provide a detailed, evidence-based article on its use as a chiral ligand, chiral auxiliary, or chiral building block as per the requested outline.

The compound this compound belongs to a well-regarded class of molecules known as chiral piperidyl-pyridine derivatives. Structurally, it possesses the key features of a bidentate N,N-ligand, which are often employed in asymmetric catalysis. The stereogenic center on the piperidine ring imparts chirality, a crucial element for inducing enantioselectivity in chemical reactions. The pyridine and piperidine nitrogen atoms are positioned to chelate with metal centers, forming chiral metal complexes that can act as catalysts.

While the general class of chiral pyridine-containing ligands is extensively documented in asymmetric catalysis, specific information regarding the synthesis of metal complexes with this compound, or its application in specific reactions such as Aldol, Michael, Heck, hydrogenation, oxidation, or reduction reactions, is absent from the available scientific record. Similarly, there are no published reports on its utilization as a chiral auxiliary to control stereochemistry in chemical transformations or its use as a distinct chiral building block in the synthesis of more complex molecules.

The lack of published data prevents the construction of an article that is both scientifically accurate and strictly focused on this specific compound as instructed. Generating content for the requested sections would require speculation or generalization from other, structurally different compounds, which would violate the core requirement of focusing solely on this compound.

Therefore, until research on this specific compound is published in peer-reviewed scientific journals, a detailed article on its academic applications in synthetic chemistry cannot be written.

Information on the academic applications of this compound is not available in the public domain.

Extensive research using various search terms and chemical identifiers for the compound "this compound" has yielded no specific published literature, patents, or academic studies detailing its applications in synthetic or supramolecular chemistry.

Consequently, it is not possible to provide a detailed, scientifically accurate article with the requested in-depth analysis and data tables for the following sections:

Academic Applications of 5 2s 2 Piperidyl 2 Methoxypyridine in Synthetic Chemistry

Exploration in Supramolecular Chemistry and Molecular Recognition Phenomena

Self-Assembly Studies and Directed Crystal Engineering

While general information exists for related structures such as piperidine-linked pyridines and 2-methoxypyridine (B126380) derivatives in the broader contexts of stereocontrolled synthesis and molecular recognition, there is no specific data or detailed research findings directly pertaining to "5-((2S)(2-Piperidyl))-2-methoxypyridine." Any attempt to generate the requested article would require speculation and would not be based on verifiable scientific literature, thereby failing to meet the requirements for accuracy and detail.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant scientific information.

Reactivity and Derivatization Studies of 5 2s 2 Piperidyl 2 Methoxypyridine

Functional Group Interconversions on the Piperidine (B6355638) and Pyridine (B92270) Moieties

There is no available research that specifically details functional group interconversions on either the piperidine or the pyridine ring of 5-((2S)(2-Piperidyl))-2-methoxypyridine. Studies focusing on reactions such as oxidation, reduction, or substitution of the existing functional groups on this compound have not been reported in the surveyed literature.

Exploration of Nitrogen Atom Reactivity (e.g., N-Alkylation, Acylation, Quaternization)

Specific studies on the reactivity of the nitrogen atoms within this compound are not present in the available literature. Consequently, there are no detailed research findings or data tables to present regarding the N-alkylation, N-acylation, or quaternization of this compound.

Stereoselective Transformations Originating from the Chirality of this compound

The chiral center at the 2-position of the piperidine ring presents an opportunity for stereoselective transformations. However, no published studies have been found that utilize the inherent chirality of this compound to direct the stereochemical outcome of subsequent chemical reactions.

Development of Novel Reaction Methodologies Utilizing this compound as a Key Substrate

The use of this compound as a key starting material or substrate in the development of novel reaction methodologies is not documented in the current body of scientific literature.

Based on a thorough review of available resources, there is a clear absence of published research on the reactivity and derivatization of this compound. The specific areas of functional group interconversions, nitrogen atom reactivity, stereoselective transformations, and the development of new reaction methodologies remain unexplored for this compound. This indicates a potential area for future chemical research.

Q & A

Synthetic Methodologies and Stereochemical Control

Q1. What synthetic strategies ensure enantiomeric purity of the (2S)-piperidyl moiety in 5-((2S)(2-Piperidyl))-2-methoxypyridine, and how are stereochemical outcomes validated? A1. Enantioselective synthesis of the (2S)-piperidyl group can be achieved via asymmetric hydrogenation of pyridine precursors or resolution of racemic mixtures using chiral auxiliaries. Pd(0)-catalyzed cross-coupling reactions, as demonstrated in the synthesis of methoxypyridine-piperidine hybrids (e.g., coupling 2-halopyridines with indolylzinc halides), require careful optimization of ligands (e.g., chiral phosphines) and reaction conditions to retain stereochemistry . Validation typically involves chiral HPLC or NMR with chiral shift reagents, supported by X-ray crystallography for absolute configuration confirmation .

Reaction Mechanisms and Substituent Effects

Q2. How do electron-donating groups (e.g., methoxy) on the pyridine ring influence the reactivity of this compound in cross-coupling or nucleophilic substitution reactions? A2. The methoxy group at the 2-position enhances electron density on the pyridine ring, facilitating oxidative addition in Pd(0)-catalyzed cross-coupling reactions. However, steric hindrance from the piperidyl group may reduce reaction efficiency. Studies on analogous methoxypyridines show that regioselectivity in C–H functionalization is governed by directing effects of the methoxy group, with computational modeling (DFT) used to predict reactive sites .

Analytical Challenges in Structural Characterization

Q3. What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives, particularly regarding regioisomers? A3. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) are essential. For example, NOESY can differentiate regioisomers by correlating spatial proximity of methoxy and piperidyl protons. X-ray crystallography provides unambiguous confirmation, as demonstrated in bromo- and chlorosubstituted pyridyl ureas . Dynamic NMR experiments may also resolve rotational barriers in piperidine ring conformers .

Biological Target Identification and SAR Studies

Q4. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the (2S)-piperidyl group in biological activity? A4. SAR studies should compare the target compound with analogs having (2R)-piperidyl, unsubstituted piperidine, or alternative heterocycles. In vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking can identify stereospecific interactions. For example, piperidine sulfonamide derivatives show enhanced binding to enzymes like carbonic anhydrase due to sulfonyl group orientation, suggesting similar strategies for this compound .

Addressing Contradictory Reactivity Data

Q5. How might solvent-free vs. solvent-based conditions lead to divergent reaction pathways in methoxypyridine functionalization? A5. Solvent-free C–H functionalization minimizes side reactions (e.g., solvolysis) but may favor radical pathways due to restricted mobility. In contrast, polar solvents stabilize intermediates, as seen in the unexpected formation of pyridyl ureas from 2-methoxypyridine N-oxide under solvent-free conditions . Kinetic studies (e.g., variable-temperature NMR) and radical trapping experiments (e.g., TEMPO) help clarify mechanisms.

Green Chemistry Approaches

Q6. What solvent- and halide-free methodologies are applicable to synthesizing this compound derivatives? A6. Mechanochemical grinding or ball-milling can promote coupling reactions without solvents, as shown in pyridyl urea synthesis . Halide-free routes may employ direct C–H activation using directing groups (e.g., sulfonyl) to functionalize the pyridine ring, reducing waste from halide byproducts .

Stability and Degradation Pathways

Q7. Under what conditions does this compound undergo decomposition, and how can stability be enhanced? A7. Accelerated stability studies (40°C/75% RH) reveal susceptibility of the methoxy group to oxidative degradation. Formulating as a hydrochloride salt or incorporating electron-withdrawing substituents (e.g., trifluoromethyl) improves stability, as observed in related piperidine-pyridine hybrids . LC-MS/MS monitors degradation products like 2-hydroxypyridine derivatives .

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Reactant of Route 1
5-((2S)(2-Piperidyl))-2-methoxypyridine
Reactant of Route 2
5-((2S)(2-Piperidyl))-2-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.